molecular formula C16H15ClN2O3 B5071880 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 89809-77-8

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B5071880
CAS No.: 89809-77-8
M. Wt: 318.75 g/mol
InChI Key: BZLJSLREZDBQBR-UHFFFAOYSA-N
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Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in drug discovery . The synthesis methods could also be optimized for better yield and environmental friendliness .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-2,5-difluorobenzonitrile is typically synthesized through the reaction of 4-bromo-2,5-difluorobenzaldehyde with hydroxylamine-O-sulfonic acid . The reaction conditions involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of 4-bromo-2,5-difluorobenzonitrile involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 4-bromo-2,5-difluoroaniline.

    Oxidation: Formation of 4-bromo-2,5-difluorobenzoic acid.

Scientific Research Applications

4-bromo-2,5-difluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical compounds and drug discovery.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,5-difluorophenylboronic acid
  • 4-bromo-2,5-difluorophenylmethanol
  • 4-bromo-2,5-difluorobenzoic acid

Uniqueness

4-bromo-2,5-difluorobenzonitrile stands out due to its specific substitution pattern on the benzene ring, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-4-6-11(17)7-5-10/h4-7,14H,3,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLJSLREZDBQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148701
Record name Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89809-77-8
Record name Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89809-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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